3-Thiophenacetic acid

Description

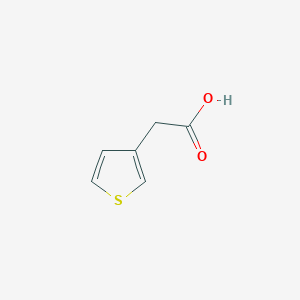

3-Thiopheneacetic acid (3-TAA) is a thiophene derivative characterized by a five-membered aromatic thiophene ring substituted with a carboxylic acid (–COOH) group at the 3-position. This structure imparts dual functionality: the thiophene moiety contributes to electronic conjugation and chemical stability, while the hydrophilic –COOH group enables solubility in polar solvents and covalent interactions with biomolecules or metal ions .

3-TAA is widely utilized in:

- Conductive polymers: As a dopant for polyaniline (PANI) nanofibers, enhancing solubility and processability .

- Biosensors: Covalent immobilization of enzymes (e.g., cholesterol oxidase) via carbodiimide chemistry .

- Organic semiconductors: Synthesis of π-extended oligomers for optoelectronic devices .

- Nanoparticle synthesis: Stabilizing agent for gold nanoparticles due to thiol-like coordination .

Propriétés

IUPAC Name |

2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNOGGGBSSVMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114815-74-6 | |

| Record name | Poly(3-thiopheneacetic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114815-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10219904 | |

| Record name | 3-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Thiopheneacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6964-21-2 | |

| Record name | 3-Thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiopheneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thienylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B235D2C4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

P-EPC-Mediated Amide Formation

A widely utilized method involves the coupling of 3-thiopheneacetic acid with amino acid esters using polymer-supported ethylpropylcarbodiimide (P-EPC). In this protocol, 3-thiopheneacetic acid (0.069 mmol) and an amino ester (0.0346 mmol) are dissolved in chloroform, followed by the addition of P-EPC (150 mg, 0.87 meq/g). The reaction proceeds at 23°C for 96 hours, yielding N-acylated products such as N-[(3-thienyl)acetyl]alanine iso-butyl ester (72% yield). Nuclear magnetic resonance (NMR) characterization confirms the structure, with distinct signals at δ = 7.33 (thiophene protons), 3.66 (methylene group), and 0.91 ppm (iso-butyl methyl groups).

Table 1: Representative P-EPC-Mediated Reactions

HATU/TEA Activation in Tetrahydrofuran

Alternative coupling strategies employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and triethylamine (TEA) in tetrahydrofuran (THF). For instance, reacting 3-thiopheneacetic acid (51 mg, 0.36 mmol) with a pyrazolo-pyridine derivative (140 mg, 0.3 mmol) in THF at 20°C for 12 hours yields a biarylacetamide product (72%). Purification via silica gel chromatography and lyophilization affords the final compound, validated by mass spectrometry (MH⁺ = 588).

Alkylation and Esterification Pathways

Methyl Ester Synthesis via TMS-CH₂N₂

Methyl 2-(thiophen-3-yl)acetate is synthesized by treating 3-thiopheneacetic acid with trimethylsilyl diazomethane (TMS-CH₂N₂) in methanol at 0°C for 3 hours. The reaction is quenched with acetic acid, and the product is isolated via column chromatography (3–15% ethyl acetate/hexane). This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Lithium Hexamethyldisilazane (LiHMDS)-Mediated Alkylation

In a low-yielding but mechanistically insightful approach, 3-thiopheneacetic acid (2.544 g, 17.89 mmol) is deprotonated with LiHMDS (40 mL, 1M in THF) at −10°C, followed by alkylation with 2,2-dimethoxy-1-bromoethane. After workup, the crude acid is obtained in 27% yield and resolved into enantiomers using (S)-α-phenylethylamine. This route highlights challenges in stereocontrol but offers avenues for chiral synthesis.

Friedel-Crafts Acylation and Cyclization

Zinc Chloride-Catalyzed Cyclization

A Friedel-Crafts acylation strategy involves treating 3-thiopheneacetic acid (1.17 g) with trifluoroacetic anhydride to form a mixed anhydride, which reacts with a zinc chloride-activated indole derivative in dichloroethane. After refluxing with ammonium acetate, the reaction yields a tricyclic indoloquinolinone (4% yield). Despite the low yield, this method demonstrates the compound’s utility in constructing heterocyclic frameworks.

Table 2: Cyclization Reaction Parameters

| Starting Material | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Thiopheneacetic acid | ZnCl₂ | Reflux, 18h | Indolo[2,3-c]quinolinone | 4% |

Hydrolysis of Nitriles and Cyanomethyl Derivatives

Historical Context from Patent Literature

Early patents describe the preparation of thiopheneacetic acids via hydrolysis of cyanomethylthiophenes. While these methods primarily target the 2-isomer, analogous approaches for the 3-isomer involve nitrile intermediates. For example, 3-cyanomethylthiophene is hydrolyzed under acidic or basic conditions to yield 3-thiopheneacetic acid. However, regioselectivity challenges limit the scalability of this route.

Comparative Analysis of Methodologies

Yield and Practicality Considerations

-

Coupling Reactions : P-EPC and HATU methods offer moderate-to-high yields (72%) but require expensive reagents.

-

Alkylation : LiHMDS-mediated routes suffer from low yields (27%) but are valuable for chiral synthesis.

-

Cyclization : Friedel-Crafts acylation is low-yielding (4%) but useful for complex heterocycles .

Applications De Recherche Scientifique

Conductive Polymers and Biosensors

One of the most significant applications of 3-TAA is in the development of conductive polymers, particularly in biosensor technology. Research has demonstrated that copolymerizing pyrrole with 3-TAA enhances the properties of conductive coatings used in electrotextiles.

- Key Findings :

- The inclusion of 3-TAA increases the size of the polypyrrole coating, improves resistivity, and enhances the availability of binding sites for biorecognition elements, crucial for biosensor functionality .

- Optimal concentrations for biosensor applications were found to be between 10–50 mg/mL of 3-TAA, which significantly improved the performance of pathogen detection systems .

Table 1: Effects of 3-TAA Concentration on Polypyrrole Properties

| Concentration (mg/mL) | Coating Size | Resistivity | Binding Sites Availability |

|---|---|---|---|

| 10 | Increased | Moderate | High |

| 25 | Significant | Low | Very High |

| 50 | Maximum | Very Low | Optimal |

Plant Growth Regulation

Recent studies have indicated that thiophene derivatives, including 3-TAA, may act as plant growth regulators. Specifically, 3-TAA has been shown to promote root organogenesis in tomato plants, suggesting its potential in agricultural biotechnology.

- Research Insights :

Table 2: Effect of 3-TAA on Shoot Regeneration in Tomato Plants

| Treatment | Shoot Regeneration (%) | Mean Number of Shoots per Explant |

|---|---|---|

| Control | 30 | 1.5 |

| Timentin + 300 mg/L TAA | 70 | 4.0 |

Synthesis of Nanoparticles

3-Thiopheneacetic acid is also utilized in synthesizing gold nanoparticles. Its role as a capping agent helps control the size and stability of nanoparticles during synthesis.

- Synthesis Details :

Electrorheological Fluids

Another innovative application is in electrorheological (ER) fluids. Research has shown that suspensions made from poly(3-thiopheneacetic acid) (P3TAA) exhibit unique rheological properties when subjected to electric fields.

- Experimental Observations :

Thermochemical Stability Studies

Thermochemical studies have established that 3-thiopheneacetic acid is thermodynamically more stable than its isomeric counterpart, indicating its favorable properties for various chemical applications .

- Stability Data :

Table 3: Thermodynamic Properties of Thiopheneacetic Acids

| Compound | Enthalpy of Formation (kJ/mol) |

|---|---|

| 2-Thiopheneacetic Acid | -250 |

| 3-Thiopheneacetic Acid | -260 |

Mécanisme D'action

The mechanism of action of 3-thiopheneacetic acid involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in the formation of conducting polymeric films through electrochemical oxidation. The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes that exhibit unique electrical and optical properties .

Comparaison Avec Des Composés Similaires

Structural and Thermochemical Properties

2-Thiopheneacetic Acid (2-TAA)

The positional isomer of 3-TAA, 2-TAA, substitutes the –COOH group at the 2-position of the thiophene ring. Key differences include:

- Thermodynamic stability : Methyl esters of 2-TAA exhibit lower gas-phase enthalpies of formation (−414.1 ± 2.1 kJ·mol⁻¹) compared to 3-TAA methyl esters (−409.5 ± 2.1 kJ·mol⁻¹), indicating greater stability of the 3-isomer .

- Electronic effects : The 3-position minimizes steric hindrance, allowing better conjugation in polymers compared to 2-TAA .

Thiophene-3-carboxamide Derivatives

Unlike 3-TAA, carboxamide derivatives (e.g., thiophene-3-carboxamide) replace the –COOH group with an amide (–CONH₂). This modification:

- Reduces hydrophilicity, limiting aqueous solubility.

- Enhances drug-like properties, making them prevalent in medicinal chemistry .

Unfunctionalized Thiophene

Lacking the –COOH group, unfunctionalized thiophene:

Reactivity and Polymerization

Conductive Polymers

3-TAA-doped PANI nanofibers exhibit 10–20% higher conductivity than undoped PANI due to improved charge transport . In contrast, 2-TAA derivatives are less explored in this context.

Biosensors

3-TAA-based poly(3-TPAA) films demonstrate:

- High sensitivity : 4.49 mA·M⁻¹·cm⁻² for cholesterol detection, outperforming polypyrrole-based sensors (1.2–3.0 mA·M⁻¹·cm⁻²) .

- Stability : Retains 88% activity after 13 days, superior to adsorption-based immobilization methods .

Organic Semiconductors

3-TAA facilitates one-pot synthesis of π-extended scaffolds (e.g., annulated oligomers) with yields >75% under palladium catalysis . Similar reactions with phenylacetic acid yield <60% .

Coordination Chemistry

3-TAA forms stable complexes with rare earth ions (e.g., Eu³⁺, Sm³⁺) via carboxylate and thiophene coordination, enhancing fluorescence intensity by 30–50% compared to non-thiophene ligands . In contrast, acetic acid lacks the aromatic stabilization provided by the thiophene ring.

Activité Biologique

3-Thiopheneacetic acid (3-TAA) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines the biological activity of 3-TAA, including its applications in materials science, electrochemistry, and potential therapeutic uses.

Chemical Structure and Properties

3-Thiopheneacetic acid is characterized by a thiophene ring attached to an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 142.17 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it suitable for applications in organic electronics and sensors.

1. Electrochemical Sensors

3-TAA has been utilized in the development of electrochemical sensors due to its ability to stabilize gold nanoparticles (Au NPs). Research has shown that 3-TAA can enhance the conductivity and selectivity of sensors designed for detecting biomolecules such as adenine. For instance, a study demonstrated that Au NPs bridged by poly(3-thiophene acetic acid) exhibited improved performance in detecting adenine through enhanced three-dimensional conductivity and molecular imprinting techniques .

2. Polymerization Studies

The incorporation of 3-TAA into polymer matrices has been extensively studied. It has been found that varying concentrations of 3-TAA affect the electrical resistivity and fluorescence output of polypyrrole copolymers. As shown in Table 1, increasing concentrations of 3-TAA lead to significant changes in resistivity and sulfur content:

| Concentration of 3TAA (mg/mL) | Average Resistivity (Ω∙cm) | Sulfur Weight (%) | Average Fluorescent Output (RFU) |

|---|---|---|---|

| 0 | 4.6 ± 0.4 | 0.93 | 1.0287 ± 0.0205 |

| 1 | 3.4 ± 0.1 | 0.55 | 1.3870 ± 0.1344 |

| 10 | 6.3 ± 0.3 | 1.30 | 1.4770 ± 0.1875 |

| 20 | 7.6 ± 0.2 | 1.54 | 1.2677 ± 0.1071 |

| 50 | 9.4 ± 0.6 | 2.24 | 1.6453 ± 0.2408 |

| 100 | 1587.4 ± 429.9 | 3.83 | 3.9623 ± 1.3675 |

This data indicates that higher concentrations of 3-TAA lead to increased resistivity and fluorescence, suggesting its role in enhancing the properties of conductive polymers .

3. Therapeutic Potential

Research into the therapeutic potential of thiophene derivatives, including 3-TAA, indicates possible anti-inflammatory and analgesic properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Some studies have suggested that compounds with thiophene structures can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .

Case Study: Electrochemical Detection of Biomolecules

In a notable study, researchers developed an electrochemical sensor using poly(3-thiophene acetic acid) for the detection of neuron-specific enolase (NSE), a biomarker for certain cancers. The sensor demonstrated high sensitivity and specificity due to the unique properties imparted by the incorporation of gold nanoparticles stabilized with 3-TAA .

Case Study: Polymer Coating Applications

Another study focused on the application of polypyrrole coatings enhanced with various concentrations of 3-TAA on polypropylene microfibers for biomedical applications. The coatings showed improved mechanical and electrical properties, making them suitable for use in biosensors and drug delivery systems .

Analyse Des Réactions Chimiques

Esterification Reactions

3-TAA undergoes esterification to form methyl or ethyl esters, commonly used as intermediates in polymer synthesis and organic transformations.

Reaction Conditions and Yields

- Key Finding : Acetyl chloride achieves quantitative yield under mild conditions, while oxalyl chloride facilitates coupling with amines for heterocyclic compounds .

Electrochemical Polymerization

3-TAA electropolymerizes to form conductive polymers, widely used in biosensors and electronic textiles.

Polymer Characteristics

| Parameter | 0 mg/mL 3TAA | 10 mg/mL 3TAA | 100 mg/mL 3TAA |

|---|---|---|---|

| Resistivity (Ω·cm) | 4.6 ± 0.4 | 6.3 ± 0.3 | 1,587 ± 430 |

| Sulfur Content (%) | 0.93 | 1.30 | 3.83 |

| Fluorescence (RFU) | 1.03 ± 0.02 | 1.48 ± 0.19 | 3.96 ± 1.37 |

- Mechanism : Oxidation in acetonitrile produces poly(3-TAA), which exhibits conductivity due to π-conjugated thiophene backbones .

- Application : Copolymerization with pyrrole enhances biosensor sensitivity by introducing carboxyl groups for biomolecule immobilization .

Passivation in Aqueous Media

Oxidized poly(3-TAA) films undergo passivation in water or methanol, forming a lactone intermediate.

Key Observations

- Electron Transfer : Passivation consumes ~2 electrons per monomer unit .

- FTIR Evidence : Peaks at 1,700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–H out-of-plane) confirm lactone formation .

- Contrast : Methyl ester derivatives (e.g., methyl 3-thiopheneacetate) resist passivation, retaining conductivity in aqueous environments .

Nanoparticle Functionalization

3-TAA acts as a capping agent in gold nanoparticle (AuNP) synthesis.

Copolymerization with Pyrrole

Incorporating 3-TAA into polypyrrole matrices improves material properties for biosensing.

Impact of 3-TAA Concentration

- Morphology : At 10 mg/mL, smooth polymer coatings form on fibers; 100 mg/mL causes rough, clustered surfaces .

- Functionality : Carboxyl groups from 3-TAA enable covalent binding of FITC-avidin, increasing fluorescence by 3.8× .

Thermodynamic Stability

Experimental and computational studies confirm 3-TAA’s higher stability compared to its 2-isomer.

Thermochemical Data

| Property | 3-TAA | 2-TAA |

|---|---|---|

| ΔfH° (gas, kJ/mol) | -258.1 ± 2.3 | -243.7 ± 2.1 |

| ΔfH° (solid, kJ/mol) | -532.4 ± 1.8 | -519.6 ± 1.9 |

Example Reaction

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Thiopheneacetic acid in laboratory settings?

- Methodology : 3-Thiopheneacetic acid can be synthesized via electrochemical oxidation in dry acetonitrile to form conductive polymers like poly(3-thiopheneacetic acid). Alternatively, it is used as a capping agent in the one-step borohydride reduction synthesis of gold nanoparticles, where its carboxyl group stabilizes the nanoparticles . For purification, repeated distillation under reduced pressure and gas-liquid chromatography (e.g., HP5 column with flame ionization detector) are employed to achieve >99.97% purity .

Q. How should researchers ensure purity when preparing 3-Thiopheneacetic acid for experimental use?

- Methodology : Purity is verified using gas-liquid chromatography (GLC) with nitrogen as the carrier gas. Distillation under reduced pressure removes volatile impurities, while GLC confirms purity thresholds (>99.97%). Contamination risks are mitigated by storing samples in inert atmospheres (e.g., N₂) post-distillation .

Q. What spectroscopic and thermochemical techniques are used to characterize 3-Thiopheneacetic acid?

- Methodology : Combustion calorimetry (rotating-bomb calorimeter) measures enthalpies of combustion (ΔcH°), while Knudsen effusion determines vapor pressures to calculate enthalpies of vaporization (ΔvapH°). Gas-phase enthalpies of formation (ΔfH°m(g)) are derived using the relationship ΔfH°m(g) = ΔfH°m(cd) + ΔvapH° . Spectroscopic characterization includes FTIR for functional group analysis and NMR for structural confirmation .

Advanced Research Questions

Q. How do experimental and computational approaches compare in determining the thermodynamic stability of 3-Thiopheneacetic acid isomers?

- Methodology : Experimental stability is assessed via combustion calorimetry and vapor pressure measurements, revealing that the 3-isomer is thermodynamically more stable than the 2-isomer by 3.2 kJ·mol⁻¹ . Computational studies (G3-level ab initio calculations) using atomization and isodesmic reactions align with experimental data, showing a theoretical isomerization enthalpy of -3.3 kJ·mol⁻¹ (error ±0.9 kJ·mol⁻¹) . Electronic structure analyses attribute stability differences to substituent effects on the thiophene ring .

Q. What strategies resolve discrepancies between experimental and computational thermochemical data for 3-Thiopheneacetic acid derivatives?

- Methodology : Discrepancies arise from isodesmic reaction selection (e.g., bond separation schemes). Standardizing "bond-breaking reactions" minimizes variability by isolating non-hydrogen atom interactions. For example, using methyl thiophenecarboxylates as reference compounds reduces systematic errors in ΔfH° calculations . Calibration against benzoic acid combustion data improves calorimetric accuracy .

Q. What role does 3-Thiopheneacetic acid play in the synthesis of conductive polymers for biosensors?

- Methodology : As a dopant, 3-Thiopheneacetic acid introduces carboxyl groups into polyaniline (PANI) nanofibers, enhancing solubility in organic solvents and electrical conductivity. Electrochemical polymerization in acetonitrile produces films with tunable redox properties, which are integrated into biosensors for detecting pathogens or biomarkers. The thiophene ring improves charge transport, while the carboxyl group enables covalent immobilization of biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.